- Fast synthesis of substituted N-phenylanthranilic acids using Ullmann condensation under microwave irradiation in dry media, Synthetic Communications, 2006, 36(3), 271-277
Cas no 91-40-7 (Fenamic acid)
Fenamic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- N-Phenylanthranilic acid
- Diphenylamine-2-carboxylic acid
- N-Phenyl 2-Aminobenzoic Acid
- Benzoic acid, 2-(phenylamino)-
- N-Phenyl o-aminobenzoic acid
- 2-anilinobenzoic acid
- DPC
- 2-(Phenylamino)benzoic acid
- Fenamic acid
- Phenylanthranilic acid
- 2-Carboxydiphenylamine
- o-Anilinobenzoic acid
- N-Phenyl-o-aminobenzoic acid
- N-Phenyl-2-aminobenzoic acid
- Anthranilic acid, N-phenyl-
- 2-Phenylamino-benzoic acid
- N-Phenylanthranilic
- 952VN06WBB
- ZWJINEZUA
- NCGC00093536-04
- CHEMBL23832
- AKOS000118791
- 2-phenylazanylbenzoic acid
- KBio2_002302
- FT-0631438
- HMS3402H03
- CBDivE_001949
- HMS3373F04
- MLS-0412242.P016
- NCGC00014989-06
- EINECS 202-066-8
- diphenylamine carboxylate
- NCGC00014989-02
- NCGC00093536-02
- PhenylanthranilsA currencyure
- BCBcMAP01_000076
- SY048561
- NCGC00014989-07
- ZWJINEZUASEZBH-UHFFFAOYSA-
- HMS2232G15
- SB78726
- W-100309
- F3145-3322
- Z57127451
- KBioSS_002304
- AMY40863
- BRN 1456607
- N-PHENYLANTHRANILIC ACID [MI]
- KBio3_000282
- BIDD:GT0820
- DPC cpd
- Bio1_000122
- DTXSID6059025
- KBio2_004870
- DS-14719
- D03APP
- SPECTRUM1505156
- STK089446
- Bio1_001100
- NCGC00093536-06
- LP00011
- BB 0255314
- ortho-anilinobenzoic acid
- KBio2_007438
- NCGC00093536-03
- NSC-4273
- KBio3_000281
- N-phenylanthranilsyre
- HMS1361H03
- BRD-K80863915-001-02-9
- EN300-18386
- N-phenyl-ortho-aminobenzoic acid
- phenyl anthranilic acid
- NSC 215211
- HY-W040265
- 2-anilino-benzoic acid
- SR-01000075342
- KBioGR_002302
- Bio1_000611
- KBio2_000141
- HMS1791H03
- KBioGR_000141
- o-(Phenylamino)benzoic acid
- KBio2_002709
- KBio3_002782
- NSC-215211
- SCHEMBL25828
- A843855
- D0873
- CBiol_001836
- Tox21_500011
- N-Phenylanthranilic acid, 98%
- N-Phenylanthranilic acid, technical, >=95% (T)
- NCGC00014989-05
- GTPL4182
- EU-0100011
- BBL008122
- Phenyl anthranilic acid (all isomers)
- NCGC00093536-01
- Lopac0_000011
- D70372
- NCGC00014989-03
- CHEBI:34756
- s5517
- AE-641/02494034
- Oprea1_622264
- IDI1_033891
- MLS-0412242
- Bio2_000621
- NCGC00014989-01
- InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
- SR-01000075342-1
- SDCCGMLS-0412242.P028
- AI3-08880
- NSC215211
- BSPBio_001421
- Diphenylamine-2-carboxylic acid; DPC
- KBioSS_000141
- SMR001230825
- SR-01000075342-2
- n-phenyl anthranilic acid
- NCGC00014989-04
- NSC4273
- CS-W021005
- NCGC00093536-05
- 91-40-7
- BRD-K80863915-001-05-2
- HMS3260C03
- HMS1989H03
- LS-20563
- Lopac-144509
- MFCD00002421
- cMAP_000012
- KBio2_005277
- SDCCGSBI-0050000.P002
- Diphenylaminecarboxylic acid-(2)
- Oprea1_414882
- NCGC00014989-12
- NCGC00260696-01
- N-phenyl-anthranilic acid
- BDBM50337278
- NCGC00014989-08
- UNII-952VN06WBB
- diphenylamine-2-carboxylate
- Bio2_000141
- Q498436
- MLS002153472
- CCG-204107
- 2-(Phenylamino)benzoic acid (ACI)
- Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)
- DPC (chloride channel inhibitor)
- NSC 4273
- o-Carboxydiphenylamine
- NS00007989
- DB-057256
- benzoic acid, 2-anilino-
-
- MDL: MFCD00002421
- Inchi: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
- InChI-sleutel: ZWJINEZUASEZBH-UHFFFAOYSA-N
- LACHT: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O
- BRN: 1456607
Berekende eigenschappen
- Exacte massa: 213.07900
- Monoisotopische massa: 213.078979
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 236
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 4
- XLogP3: 4.4
- Topologisch pooloppervlak: 49.3
Experimentele eigenschappen
- Kleur/vorm: 白色片状结晶。
- Dichtheid: 1.1544 (rough estimate)
- Smeltpunt: 182-185 °C (lit.)
- Kookpunt: 353.22°C (rough estimate)
- Vlampunt: 186.7°C
- Brekindex: 1.5700 (estimate)
- Waterverdelingscoëfficiënt: 不溶
- PSA: 49.33000
- LogboekP: 3.20140
- Merck: 7273
- FEMA: 3470
- Oplosbaarheid: 溶于热乙醇,微溶于热水、热苯及乙醚。
Fenamic acid Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315,H319,H335
- Waarschuwingsverklaring: P261,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S36-S24/25
- RTECS:CB3730000
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
- Gevaarklasse:IRRITANT
- TSCA:Yes
- Opslagvoorwaarde:不使用时保持容器关闭。 储存于紧闭密封的容器中。 储存于阴凉、干燥、通风良好的区域,远离不相容的物质。
Fenamic acid Douanegegevens
- HS-CODE:29224995
- Douanegegevens:
中国海关编码:
2922499990概述:
2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
P.进境动植物、动植物产品检疫
Q.出境动植物、动植物产品检疫
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Fenamic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BP7168-100g |
Fenamic acid |
91-40-7 | ≥98% | 100g |
¥320元 | 2022-04-25 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BP7168-25g |
Fenamic acid |
91-40-7 | ≥98% | 25g |
¥180元 | 2022-04-25 | |
| Chemenu | CM157308-500g |
2-Anilinobenzoic acid |
91-40-7 | 95+% | 500g |
$138 | 2021-06-17 | |
| Chemenu | CM157308-1000g |
2-Anilinobenzoic acid |
91-40-7 | 95+% | 1000g |
$206 | 2021-06-17 | |
| BAI LING WEI Technology Co., Ltd. | 102752-25G |
N-Phenylanthranilic acid, 99% |
91-40-7 | 99% | 25G |
¥ 233 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 102752-100G |
N-Phenylanthranilic acid, 99% |
91-40-7 | 99% | 100G |
¥ 622 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 102752-500G |
N-Phenylanthranilic acid, 99% |
91-40-7 | 99% | 500G |
¥ 2297 | 2022-04-26 | |
| TRC | P308550-10g |
N-Phenylanthranilic Acid |
91-40-7 | 10g |
$ 69.00 | 2023-09-06 | ||
| TRC | P308550-25g |
N-Phenylanthranilic Acid |
91-40-7 | 25g |
$ 109.00 | 2023-09-06 | ||
| TRC | P308550-100g |
N-Phenylanthranilic Acid |
91-40-7 | 100g |
$ 173.00 | 2023-09-06 |
Fenamic acid Productiemethode
Productiemethode 1
Productiemethode 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Microwave assisted synthesis of N-phenylanthranilic acids in water, Journal of Chemical Research, 2005, (9), 561-563
Productiemethode 3
- Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents, Bioorganic & Medicinal Chemistry, 2022, 55,
Productiemethode 4
- "On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic system, Tetrahedron Letters, 2019, 60(29), 1938-1941
Productiemethode 5
- Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions, Asian Journal of Organic Chemistry, 2022, 11(1),
Productiemethode 6
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire, Journal of Organometallic Chemistry, 2022, 979,
Productiemethode 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt
- Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587
Productiemethode 8
1.2 Reagents: Potassium hydroxide ; rt → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions., Organic Letters, 2011, 13(9), 2196-2199
Productiemethode 9
- The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones, Heterocycles, 2012, 84(2), 1383-1389
Productiemethode 10
- Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides, Asian Journal of Organic Chemistry, 2022, 11(7),
Productiemethode 11
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581
Productiemethode 12
1.2 Reagents: Water ; pH 3 - 4, 0 °C
1.3 Solvents: Ethyl acetate ; 10 min
- Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc Expression, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153
Productiemethode 13
Productiemethode 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt
- A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives, Journal of Chemical Research, 2006, (5), 342-344
Productiemethode 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines, Journal of Chemical Research, 2007, (10), 587-589
Productiemethode 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives, Journal of Organic Chemistry, 2014, 79(16), 7451-7458
Productiemethode 17
- Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions, Chinese Chemical Letters, 2009, 20(7), 784-788
Productiemethode 18
1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
1.3 Reagents: Acetic acid
- Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461
Productiemethode 19
1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; pH 3
- Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides, Tetrahedron, 2011, 67(48), 9405-9410
Productiemethode 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581
Productiemethode 21
- A new synthetic method of di-9-acridinyl derivatives of amines, Hecheng Huaxue, 2002, 10(1), 65-67
Productiemethode 22
- Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis, Journal of Chromatography A, 2017, 1491, 98-107
Productiemethode 23
- A novel route for progenitors of carbazoles with a view to study larvicidal properties, Journal of the Indian Chemical Society, 1988, 65(12), 876-8
Fenamic acid Raw materials
- Benzaldehyde, 2-(phenylamino)-
- Phenyl(2,4,6-trimethoxyphenyl)iodonium
- 1-Phenyl-3,1-Benzoxazine-2,4-Dione
- O-chlorobenzoic acid
- o-Iodobenzoic acid
- Methyl 2-bromobenzoate
- 2-Bromobenzoic acid
- Isatoic anhydride
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- Benzoic acid, 2-(methylphenylamino)-, methyl ester
- 2-Anilinobenzoic acid methyl ester
Fenamic acid Preparation Products
Fenamic acid Leveranciers
Fenamic acid Gerelateerde literatuur
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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